molecular formula C18H24N2O3 B1328720 [{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142204-89-4

[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid

Cat. No. B1328720
M. Wt: 316.4 g/mol
InChI Key: IASXWVGPMGMZES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid” is a chemical compound with the molecular formula C18H24N2O3 . It is used for proteomics research . The compound is also known by its synonyms N-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-N-phenylglycine and Glycine, N-[2-[[2-(1-cyclohexen-1-yl)ethyl]amino]-2-oxoethyl]-N-phenyl .

Scientific Research Applications

  • Synthesis and Characterization of Schiff Base Ligands and Their Metal Complexes : A study by Ikram et al. (2015) discusses the synthesis and characterization of Schiff base ligands derived from amino acids like [1-(aminomethyl)cyclohexyl]acetic acid. These ligands were used to produce metal complexes with potential antioxidant properties and xanthine oxidase inhibitory activities.

  • Inhibition of Ethylene Formation in Plants : Research by Kirchner et al. (1993) explored derivatives of aminooxyacetic acid for their ability to inhibit ethylene formation in plants. These compounds showed potential in delaying the senescence of cut carnation flowers and reducing ethylene evolution in certain plants.

  • Preparation of Bifunctional DTPA-like Ligands : Anelli et al. (1999) in their study “L-Glutamic acid and L-lysine as useful building blocks for the preparation of bifunctional DTPA-like ligands” describe the synthesis of compounds featuring carboxylic or amino groups, which are useful for chelating metal ions. This has applications in bioconjugation and radiopharmaceuticals.

  • Angiotensin Converting Enzyme Inhibitors : A paper by Turbanti et al. (1993) discusses the synthesis of monoamidic derivatives of cyclohexanedicarboxylic acids with potential as novel angiotensin converting enzyme inhibitors. This has implications in the development of new drugs for hypertension.

  • Antimicrobial Activity : A study by Bishnoi et al. (2006) explored the synthesis of certain compounds, including derivatives of cyclohexylidene, for their antimicrobial activity.

  • Synthesis of β-Sheet Conformation in Cyclopeptides : Research by Brandmeier et al. (1994) used biphenyl-containing pseudo-amino acids in the synthesis of cyclic peptides, studying their ability to adopt β-sheet conformations.

properties

IUPAC Name

2-(N-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c21-17(19-12-11-15-7-3-1-4-8-15)13-20(14-18(22)23)16-9-5-2-6-10-16/h2,5-7,9-10H,1,3-4,8,11-14H2,(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASXWVGPMGMZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN(CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid

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